2-(Pyridin-2-YL)pyrimidin-4-OL
Overview
Description
2-(Pyridin-2-YL)pyrimidin-4-OL is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. It has been studied for its anti-inflammatory, antimicrobial, and antitumor properties.
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-2-YL)pyrimidin-4-OL are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in the development of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
The compound interacts with its targets, the HSC-T6 cells, and exhibits anti-fibrotic activities
Biochemical Pathways
The compound affects the collagen synthesis pathway in HSC-T6 cells . It inhibits the expression of collagen, a key component of the extracellular matrix, thereby reducing the fibrotic activity in these cells .
Result of Action
The compound exhibits significant anti-fibrotic activities. It effectively inhibits the expression of collagen and reduces the content of hydroxyproline, a major component of the protein collagen, in the cell culture medium . This indicates that the compound could potentially be developed into a novel anti-fibrotic drug .
Biochemical Analysis
Cellular Effects
Some studies have suggested that this compound may have anti-fibrotic activities, indicating a potential influence on cell function
Molecular Mechanism
It’s known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)pyrimidin-4-OL typically involves the cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in ethanol and refluxed for about 18 hours . Another method involves the reaction of 2-acetylpyridine with substituted benzaldehyde in the presence of sodium hydroxide to form the intermediate, which is then cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-YL)pyrimidin-4-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxide derivatives, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: It has been evaluated for its antitumor activities and potential use in treating fibrosis.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-pyridin-2-yl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-4-6-11-9(12-8)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOVEPANCBTFIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562969 | |
Record name | 2-(Pyridin-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64264-15-9 | |
Record name | 2-(Pyridin-2-yl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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